3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal
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Overview
Description
3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal is an organic compound characterized by the presence of a nitrophenyl group, a methyl group, and an oxopropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal typically involves the reaction of 4-nitroaniline with methylglyoxal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanal moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Shares the nitrophenyl group but lacks the oxopropanal moiety.
Methylglyoxal: Contains the oxopropanal moiety but lacks the nitrophenyl group.
3-[Methyl(4-aminophenyl)amino]-2-oxopropanal: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not shared by its analogs. The presence of both the nitrophenyl and oxopropanal moieties allows for a diverse range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
142846-61-5 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-(N-methyl-4-nitroanilino)-2-oxopropanal |
InChI |
InChI=1S/C10H10N2O4/c1-11(6-10(14)7-13)8-2-4-9(5-3-8)12(15)16/h2-5,7H,6H2,1H3 |
InChI Key |
FYFPUKYRSITVEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)C=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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